![molecular formula C9H14N2 B024780 1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI) CAS No. 105294-95-9](/img/structure/B24780.png)
1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)
Overview
Description
4-(Ethylamino)-2-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylamino group attached to the fourth position and a methyl group attached to the second position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-2-methylaniline typically involves the alkylation of 2-methylaniline with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-methylaniline
Reagent: Ethylamine
Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
Solvent: Suitable organic solvent (e.g., ethanol or methanol)
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60-80°C) and stirred for a certain period (e.g., 4-6 hours).
Industrial Production Methods
In an industrial setting, the production of 4-(Ethylamino)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Ethylamino)-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-2-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-2-methylaniline
- 4-(Ethylamino)-2-chloroaniline
- 4-(Ethylamino)-2-nitroaniline
Uniqueness
4-(Ethylamino)-2-methylaniline is unique due to the specific positioning of the ethylamino and methyl groups on the aniline ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Biological Activity
1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI), also known as Ethyl-2-methyl-1,4-benzenediamine, is an aromatic amine with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : C10H14N2
- CAS Number : 10529-65-1
This structure allows it to interact with biological systems, influencing its activity.
1,4-Benzenediamine derivatives are known to interact with various biological targets, including enzymes and receptors. The mechanism of action typically involves:
- Binding to Proteins : The amine groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins.
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects or toxicity.
Biological Activities
The biological activities of 1,4-benzenediamine derivatives have been studied extensively. Key findings include:
- Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Research has suggested that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial activity of various benzenediamine derivatives, including N4-ethyl-2-methyl-(9CI). The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to control groups. This suggests potential use in developing antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that N4-ethyl-2-methyl-(9CI) could inhibit cell proliferation by up to 70% at a concentration of 50 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Safety and Toxicity
While the biological activities are promising, it is essential to consider the safety profile:
- Mutagenicity : Some studies have raised concerns about the mutagenic potential of aromatic amines. Long-term exposure may pose risks for carcinogenicity.
- Regulatory Status : Due to its classification as an aromatic amine, regulatory agencies have set limits on its use in consumer products to mitigate health risks.
Properties
IUPAC Name |
4-N-ethyl-2-methylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMLOTQQQVXPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291190 | |
Record name | N4-Ethyl-2-methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105294-95-9 | |
Record name | N4-Ethyl-2-methyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105294-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-Ethyl-2-methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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